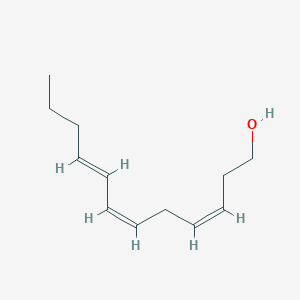

3Z,6Z,8E-Dodecatrien-1-ol

Description

Historical Context of Pheromone Discovery in Isoptera

The study of termite pheromones began to take shape in the mid-20th century. A pivotal moment came in 1968 when Matsumura and colleagues isolated and identified a termite trail-following pheromone. ucr.ac.croup.com Initially, they had isolated a substance from wood decayed by the fungus Gloeophyllum trabeum that was highly attractive to termites and identified it as cis-3, cis-6, trans-8-dodecatrien-1-ol. kyoto-u.ac.jpoup.com They subsequently concluded that this same compound was the endogenous trail pheromone produced by the termite Reticulitermes virginicus. kyoto-u.ac.jp This discovery was significant not only for identifying the specific chemical structure but also for revealing that termites could utilize a compound produced by a symbiotic organism.

Following this initial breakthrough, research expanded to investigate the pheromones of other termite species. It was soon discovered that (3Z,6Z,8E)-dodecatrien-1-ol (DTE-OH) was not exclusive to R. virginicus. The same compound was identified as the trail pheromone in Reticulitermes speratus and was found to elicit trail-following behavior in other species within the Rhinotermitidae family, including Coptotermes formosanus. kyoto-u.ac.jp This indicated a broad, or non-species-specific, use of this particular semiochemical among different, though related, termite species. kyoto-u.ac.jptandfonline.com Over the last few decades, while other trail pheromones like (Z)-dodec-3-en-1-ol and neocembrene (B1238059) have been identified in other termite families, (3Z,6Z,8E)-dodecatrien-1-ol remains one of the most common and foundational molecules in the study of termite chemical communication. researchgate.netresearchgate.net

Structure

3D Structure

Properties

CAS No. |

19926-64-8 |

|---|---|

Molecular Formula |

C12H20O |

Molecular Weight |

180.29 g/mol |

IUPAC Name |

(3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol |

InChI |

InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h4-7,9-10,13H,2-3,8,11-12H2,1H3/b5-4+,7-6-,10-9- |

InChI Key |

KWVQYNPBWXUHHT-LGRDCDGLSA-N |

SMILES |

CCCC=CC=CCC=CCCO |

Isomeric SMILES |

CCC/C=C/C=C\C/C=C\CCO |

Canonical SMILES |

CCCC=CC=CCC=CCCO |

Synonyms |

(Z,E,E)-3,6,8-Dodecatrien-1-ol |

Origin of Product |

United States |

Isolation and Elucidation of 3z,6z,8e Dodecatrien 1 Ol

Early Investigations and Challenges in Structural Elucidation

The quest to identify the chemical messengers governing termite behavior began decades ago. Early research into termite trail pheromones successfully established their existence, but the precise chemical identification of the active compounds proved to be a formidable task. One of the primary challenges was the minuscule quantity of the pheromone produced by individual termites. ucr.edu

Initial attempts to elucidate the structure of the trail pheromone from species like Reticulitermes hesperus were hampered by these minute amounts. ucr.edu Researchers could isolate active fractions and, through gas chromatography (GC) and mass spectrometry (MS) analyses, deduce that an unsaturated dodecatrienol (B1260970) was likely present. However, the sample sizes were insufficient for complete structural determination at the time. ucr.edu This scarcity of material meant that even with the analytical tools available, pinpointing the exact configuration of the double bonds and the alcohol functional group remained an elusive goal for early investigators.

Advanced Spectroscopic and Chromatographic Methodologies for Identification

The successful identification of (3Z,6Z,8E)-dodecatrien-1-ol was made possible by significant advancements in analytical chemistry. The integration of highly sensitive spectroscopic and chromatographic methods allowed scientists to overcome the challenge of working with nanogram and picogram quantities of the pheromone.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) has been a cornerstone technique in the identification of (3Z,6Z,8E)-dodecatrien-1-ol from various biological extracts. researchgate.net This method separates volatile compounds in a sample and then bombards them with electrons to produce charged fragments. The resulting mass spectrum is a unique fingerprint that allows for the identification of the compound's structure.

In the analysis of extracts from the termite Microcerotermes exiguus, a specific peak in the chromatogram was identified as the trail pheromone. scielo.sa.crucr.ac.cr Comparison of its mass spectrum with that of synthetic standards confirmed its identity as (3Z,6Z,8E)-dodeca-3, 6, 8-trien-1-ol. scielo.sa.crucr.ac.cr

Table 1: Characteristic Mass Spectrometry Fragmentation Ions for (3Z,6Z,8E)-Dodecatrien-1-ol

| m/z (mass-to-charge ratio) | Ion Identity/Significance |

|---|---|

| 180 | Molecular Ion [M+] |

| 142 | Fragment Ion |

| 135 | Fragment Ion |

| 119 | Fragment Ion |

| 105 | Fragment Ion |

| 91 | Fragment Ion |

| 79 | Fragment Ion |

| 67 | Fragment Ion |

| 55 | Fragment Ion |

| 41 | Fragment Ion |

Data sourced from analyses of Microcerotermes exiguus extracts. scielo.sa.crucr.ac.cr

Solid Phase Microextraction (SPME) Applications

Solid Phase Microextraction (SPME) is a solvent-free sampling technique that has revolutionized the analysis of volatile and semi-volatile organic compounds from biological sources. It uses a coated fiber to adsorb and concentrate analytes from a sample before desorption into a GC-MS system.

SPME has been instrumental in identifying termite trail pheromones directly from the surface of the secretory sternal gland of worker termites. researchgate.net This approach is minimally invasive and provides a more accurate profile of the secreted chemicals compared to solvent extraction of whole glands or bodies. scielo.sa.crresearchgate.net The application of SPME in combination with GC-MS has been successfully used to identify (3Z,6Z,8E)-dodeca-3, 6, 8-trien-1-ol in species such as Amitermes evuncifer and Microcerotermes exiguus. scielo.sa.crresearchgate.net

Isolation from Biological Sources

(3Z,6Z,8E)-Dodecatrien-1-ol is a naturally occurring alcohol, famously isolated from two primary biological sources: termites and certain species of fungi.

Termite Sternal Gland Extracts

The most well-documented source of (3Z,6Z,8E)-dodecatrien-1-ol is the sternal gland of various subterranean termite species. researchgate.netresearchgate.net This exocrine gland, located on the ventral side of the abdomen, secretes the trail pheromone. Many species within the family Rhinotermitidae, particularly in the genera Reticulitermes and Coptotermes, utilize this compound as the primary component of their trail pheromone. ucr.eduresearchgate.netresearchgate.net In some species, such as Reticulitermes santonensis and the fungus-growing termite Pseudacanthotermes spiniger, the compound also functions as a sex pheromone, with alates (winged reproductives) containing significantly higher quantities than workers. researchgate.net

Table 2: Termite Species Known to Produce or Respond to (3Z,6Z,8E)-Dodecatrien-1-ol

| Termite Species | Family | Role of Compound |

|---|---|---|

| Reticulitermes santonensis | Rhinotermitidae | Trail-following and Sex Pheromone ucr.eduresearchgate.net |

| Reticulitermes hesperus | Rhinotermitidae | Trail-following Pheromone ucr.edunih.gov |

| Reticulitermes flavipes | Rhinotermitidae | Trail/Sex Pheromone researchgate.net |

| Reticulitermes virginicus | Rhinotermitidae | Trail/Sex Pheromone ucr.eduresearchgate.net |

| Reticulitermes lucifugus grassei | Rhinotermitidae | Trail Pheromone Component ucr.edu |

| Reticulitermes speratus | Rhinotermitidae | Trail Pheromone Component ucr.edu |

| Coptotermes formosanus | Rhinotermitidae | Trail/Sex Pheromone ucr.eduresearchgate.netnih.gov |

| Pseudacanthotermes militaris | Macrotermitinae | Trail Pheromone researchgate.net |

| Pseudacanthotermes spiniger | Macrotermitinae | Trail and Sex Pheromone researchgate.netresearchgate.net |

| Microcerotermes exiguus | Termitidae | Trail-following Pheromone scielo.sa.cr |

Fungal Extracts (e.g., Lenzites trabea)

Interestingly, (3Z,6Z,8E)-dodecatrien-1-ol is also produced by the brown-rot fungus Gloeophyllum trabeum (formerly Lenzites trabea). ucr.edu Subterranean termites are notably attracted to wood degraded by this particular fungus. The production of the very same compound used by termites as a trail pheromone by the fungus is a remarkable instance of chemical mimicry. This allows the fungus to attract termites, which then act as vectors, helping to disperse the fungal spores to new wood sources. This association highlights a fascinating ecological relationship mediated by a single chemical compound. ucr.edu

Stereoselective Synthesis and Structural Activity Relationship of 3z,6z,8e Dodecatrien 1 Ol

Convergent Synthetic Strategies for (3Z,6Z,8E)-Dodecatrien-1-ol

The synthesis of (3Z,6Z,8E)-dodecatrien-1-ol is often achieved through convergent strategies, which involve the separate synthesis of key molecular fragments that are later combined. tandfonline.comscielo.br This approach allows for greater control over the stereochemistry of the final product.

One notable convergent synthesis involves the use of two key intermediates: 5-(tert-butyldimethylsilyloxy)-2-pentyn-1-yl p-toluenesulfonate and (E)-3-hepten-1-yne. tandfonline.com Another synthetic route adapted from existing methodologies starts with propargyl bromide, which is converted to 1-heptyn-4-ol (B14700450) and then to its corresponding tosylate. scielo.br Elimination of the tosyl group yields a mixture of (E/Z)-3-hepten-1-yne. scielo.br Separately, 3-butyn-1-ol (B147353) is protected and elaborated to a tosylate, which is then reacted with the enyne to construct the dodecatrienol (B1260970) backbone. scielo.br

A gram-scale stereoselective synthesis has also been described, highlighting a copper-mediated coupling reaction as a critical step. tandfonline.com This reaction occurs between 4-(2-tetrahydropyranyloxy)-1-butynylmagnesium bromide and the mesyl ester of (2E,4E)-2,4-octadien-1-ol to form the C-12 carbon skeleton. tandfonline.com

Achieving the correct stereochemistry—(3Z,6Z,8E)—is paramount for biological activity. Synthetic pathways are designed to be highly stereospecific to produce the desired isomer. For instance, (Z)-stereoselective reduction is a key step in some syntheses. tandfonline.com

The synthesis of related isomers, such as (3Z,6E,8E)- and (3Z,6E,8Z)-dodecatrien-1-ol, also relies on stereoselective methods. The synthesis of the (3Z,6Z,8Z)-isomer has been accomplished using a palladium-promoted reaction between (Z)-1-bromo-1-pentene and an organozinc bromide derived from 3,6-heptadiyn-1-yl acetate. tandfonline.com

Several key intermediates are consistently utilized in the stereoselective synthesis of (3Z,6Z,8E)-dodecatrien-1-ol and its isomers. The selection of these intermediates is critical for controlling the geometry of the double bonds in the final product.

| Intermediate | Role in Synthesis | Reference |

| 5-(tert-butyldimethylsilyloxy)-2-pentyn-1-yl p-toluenesulfonate | A key building block in a convergent synthesis strategy. | tandfonline.com |

| (E)-3-hepten-1-yne | The second key intermediate that is coupled to form the main carbon chain. | tandfonline.com |

| 4-(2-tetrahydropyranyloxy)-1-butynylmagnesium bromide | Used in a copper-mediated coupling reaction to construct the C-12 skeleton of related isomers. | tandfonline.com |

| Mesyl ester of (2E,4E)-2,4-octadien-1-ol | The coupling partner for the butynylmagnesium bromide in the synthesis of the (3Z,6E,8E) isomer. | tandfonline.com |

| Mesyl ester of (E)-2-octen-4-yn-1-ol | Utilized in a similar copper-mediated reaction to form the carbon skeleton of the (3Z,6E,8Z) isomer. | tandfonline.com |

| (Z)-1-bromo-1-pentene | A key component in a palladium-promoted reaction for the synthesis of the (3Z,6Z,8Z) isomer. | tandfonline.com |

| Organozinc bromide from 3,6-heptadiyn-1-yl acetate | The reactive partner for (Z)-1-bromo-1-pentene in the palladium-catalyzed coupling. | tandfonline.com |

Table 1: Key Intermediates in the Synthesis of (3Z,6Z,8E)-Dodecatrien-1-ol and its Isomers

Importance of Stereochemistry in Biological Activity

The specific three-dimensional arrangement of atoms, or stereochemistry, of (3Z,6Z,8E)-dodecatrien-1-ol is fundamental to its function as a chemical messenger in termites. nih.gov This compound is a primary component of the trail-following pheromone for several species in the Rhinotermitidae family, including Reticulitermes and Coptotermes species. scielo.brresearchgate.net

Research has shown that different termite species may produce or respond to different isomers of dodecatrien-1-ol, or to varying ratios of these isomers. For example, while (3Z,6Z,8E)-dodecatrien-1-ol is a common trail pheromone component, other related compounds like (Z)-3-dodecen-1-ol and (3Z,6Z)-dodecadien-1-ol are also involved in termite communication, sometimes with different behavioral effects. researchgate.net The latter compound, for instance, can induce both orientation and recruitment behaviors. researchgate.net

A comparative study of Coptotermes formosanus, Reticulitermes flavipes, and R. virginicus found that female alates of all three species contained similar quantities of (3Z,6Z,8E)-dodecatrien-1-ol. researchgate.net However, the amounts in male alates varied between species. researchgate.net This suggests that while the compound is a shared component, quantitative differences may play a role in species-specific signaling. researchgate.net

| Isomer/Compound | Biological Role/Activity | Termite Family/Species | Reference |

| (3Z,6Z,8E)-Dodecatrien-1-ol | Major trail-following pheromone component. scielo.br Also acts as a sex pheromone in some alates. scielo.br | Rhinotermitidae (e.g., Reticulitermes, Coptotermes) | scielo.brresearchgate.net |

| (Z)-3-Dodecen-1-ol | Induces orientation behavior for environmental exploration. researchgate.net | Odontotermes formosanus | researchgate.net |

| (3Z,6Z)-Dodecadien-1-ol | Has both orientation and recruitment effects, particularly when food is discovered. researchgate.net | Odontotermes formosanus | researchgate.net |

Table 2: Biological Activity of (3Z,6Z,8E)-Dodecatrien-1-ol and Related Compounds

The purity of the specific (3Z,6Z,8E) isomer is critical for eliciting the correct behavioral response. In Reticulitermes hesperus, workers demonstrated optimal trail-following behavior at a specific concentration of synthetic (3Z,6Z,8E)-dodecatrien-1-ol. nih.gov Interestingly, concentrations that were too high were found to be repellent to the workers. nih.gov

This dose-dependent response highlights the sensitivity of the termites' chemoreceptive systems. The minimal threshold concentration for inducing a response in R. hesperus workers and secondary reproductives was found to be between 0.01 and 0.1 fg/cm. nih.gov The optimal concentration for trail-following by workers was 10 fg/cm. nih.gov This demonstrates that not only the correct isomer but also the precise amount is crucial for effective chemical communication. The antennae are key for perceiving the trail pheromone. nih.gov

Furthermore, while (3Z,6Z,8E)-dodecatrien-1-ol acts as a trail pheromone, it can also function as an arrestant at certain concentrations for both workers and male alates, causing them to become highly excited and remain in the treated area. nih.gov This multifaceted role underscores the complexity of chemical signaling and the importance of isomeric and quantitative precision.

Biological Functions of 3z,6z,8e Dodecatrien 1 Ol As a Semiochemical

Function as a Sex-Pairing Pheromone

Beyond its role in foraging, (3Z,6Z,8E)-dodecatrien-1-ol also functions as a sex pheromone, playing a crucial role in the reproductive cycle of many termite species. frontiersin.orgfrontiersin.org This dual functionality is an example of "semiochemical parsimony," where a single compound is used for different purposes depending on the social context, the emitting caste, and the concentration. frontiersin.org

During the nuptial flight, winged reproductive termites, known as alates, leave their parent colony to mate and establish new colonies. suburbanpest.com.auorkin.com In many species within the Rhinotermitidae and Termitidae families, female alates emit (3Z,6Z,8E)-dodecatrien-1-ol from their sternal glands to attract male alates. nih.govfrontiersin.org The compound induces attraction and sexual excitation in males, guiding them to the females. nih.gov

The concentration of the pheromone is critical in this context as well. In Reticulitermes santonensis, low concentrations of the compound elicit trail-following in both sexes, while higher concentrations specifically attract male alates for mating. researchgate.net This suggests that a quantitative difference in the signal is key to its functional switch from a foraging cue to a reproductive one. nih.gov Once a male locates a female, they shed their wings and begin the search for a suitable nesting site, often engaging in a "tandem run" where the male follows the female closely. frontiersin.orghomesandgardens.com The pheromone helps initiate and maintain this pairing behavior. researchgate.net

Species-Specificity and Multi-component Pheromone Blends

(3Z,6Z,8E)-Dodecatrien-1-ol is a primary component of the trail and sex pheromones for numerous termite species, particularly within the Rhinotermitidae and Termitidae families. researchgate.netfrontiersin.org The shared use of this single compound across multiple species, even those living in the same habitat, poses a challenge for maintaining reproductive and social isolation. Research indicates that species-specificity is achieved through the inclusion of minor, species-specific compounds within the pheromone blend. researchgate.netfrontiersin.org These unique chemical cocktails allow termites to distinguish the trails of their nestmates from those of other species. researchgate.net

For instance, the trail pheromone of the termite Amitermes evuncifer is a synergistic blend of (3Z,6Z,8E)-dodecatrien-1-ol and neocembrene (B1238059). researchgate.net While dodecatrienol (B1260970) alone can elicit a trail-following response, its combination with neocembrene—which is inactive by itself—results in a significantly stronger behavioral reaction. researchgate.net Similarly, some Cornitermes species utilize multi-component signals; C. cumulans employs a mix of (3Z,6Z,8E)-dodecatrien-1-ol and (E)-nerolidol, while C. silverstrii uses a three-part blend that also includes (Z)-3-dodecen-1-ol. frontiersin.org In the Formosan subterranean termite, Coptotermes formosanus, a minor component identified as (Z,E,E)-dodecatrien-1-ol is present alongside the main pheromone and may serve as a species-specific identifier. nih.gov

The addition of these secondary compounds is a key evolutionary strategy that facilitates precise species recognition. frontiersin.org While quantitative differences in the concentration of the primary component, (3Z,6Z,8E)-dodecatrien-1-ol, have been suggested as another potential mechanism for specificity, it is believed that the presence of minor components is the more definitive factor. researchgate.net

Table 1: Examples of Multi-component Pheromone Blends Containing (3Z,6Z,8E)-Dodecatrien-1-ol

| Species | Major Component | Minor/Synergistic Component(s) | Reference(s) |

|---|---|---|---|

| Amitermes evuncifer | (3Z,6Z,8E)-Dodecatrien-1-ol | Neocembrene | researchgate.net |

| Cornitermes cumulans | (3Z,6Z,8E)-Dodecatrien-1-ol | (E)-Nerolidol | frontiersin.org |

| Cornitermes silverstrii | (3Z,6Z,8E)-Dodecatrien-1-ol | (E)-Neridol, (Z)-3-dodecen-1-ol | frontiersin.org |

Other Proposed Behavioral Roles (e.g., Arrestant, Phagostimulant)

Beyond its primary function in trail-following, (3Z,6Z,8E)-dodecatrien-1-ol elicits several other distinct behaviors in termites, acting as an arrestant and an excitant, though not as a feeding stimulant. researchgate.netucr.edunih.gov An arrestant is a chemical that causes insects to slow down or stop their movement, aggregating them in a specific area.

In the western subterranean termite, Reticulitermes hesperus, (3Z,6Z,8E)-dodecatrien-1-ol functions as an arrestant for both workers and winged reproductives (alates). researchgate.netucr.edunih.gov Studies have shown this effect occurs at specific concentrations: 10 fg/cm² for worker termites and 5 ng/cm² for male alates. ucr.edunih.gov When these termites encounter filter paper treated with these concentrations, they exhibit a notable change in behavior. researchgate.net They become highly excited, evidenced by increased movement of their antennae (antennation) and mouthparts (palpation), and they repeatedly return to the treated area. researchgate.netnih.gov

Conversely, research has demonstrated that (3Z,6Z,8E)-dodecatrien-1-ol does not act as a phagostimulant, or feeding stimulant. ucr.edunih.gov When offered to R. hesperus workers on a paper towel disk, the compound did not encourage feeding behavior. researchgate.netnih.gov This indicates a clear distinction in its semiochemical function, guiding orientation and aggregation rather than initiating feeding.

Furthermore, in several species like Reticulitermes santonensis and the fungus-growing termite Pseudacanthotermes spiniger, this compound is a key component of the female sex pheromone. researchgate.netnih.gov At higher concentrations, it is attractive to males, inducing both attraction and sexual excitation. researchgate.netnih.gov

Table 2: Behavioral Roles of (3Z,6Z,8E)-Dodecatrien-1-ol in Reticulitermes hesperus

| Behavioral Role | Effect Observed | Target Caste(s) | Effective Concentration | Reference(s) |

|---|---|---|---|---|

| Arrestant | Causes aggregation and cessation of movement. | Workers | 10 fg/cm² | researchgate.netucr.edunih.gov |

| Arrestant | Causes aggregation and cessation of movement. | Male Alates | 5 ng/cm² | researchgate.netucr.edunih.gov |

| Excitant | Increased antennation and palpation; repeated returns to the source. | Workers, Alates | Higher doses (e.g., 10 fg/cm², 5 ng/cm²) | researchgate.netnih.gov |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| (3Z,6Z,8E)-Dodecatrien-1-ol |

| (3Z)-dodec-3-en-1-ol |

| (3Z,6Z)-dodeca-3,6-dien-1-ol |

| (E)-Nerolidol |

| (Z)-3-dodecen-1-ol |

| (Z,E,E)-dodecatrien-1-ol |

| 2-phenoxyethanol |

Neurophysiological Mechanisms of Olfactory Perception

Electroantennographic (EAG) Bioassays and Antennal Sensitivityscielo.brresearchgate.netscielo.br

In studies involving the subterranean termite Heterotermes tenuis, EAG experiments demonstrated that worker antennae possess chemoreceptors for (3Z,6Z,8E)-dodecatrien-1-ol. scielo.br The stimulation of H. tenuis antennae with the synthetic compound elicited a significant antennal depolarization compared to a hexane (B92381) control, indicating that workers recognize this volatile molecule. scielo.br These bioassays are crucial for understanding the initial stages of olfactory perception and confirming the biological relevance of specific semiochemicals for an insect species. scielo.br

The antennal receptors of various termite species have shown both high sensitivity and selectivity to (3Z,6Z,8E)-dodecatrien-1-ol. The effectiveness of this compound in inducing a behavioral response, such as trail following, can be exceptionally high even at minute concentrations. scielo.sa.cr

For instance, in the termite Microcerotermes exiguous, the maximum trail-following response was achieved at a concentration of 1 picogram per centimeter. scielo.sa.cr Concentrations above or below this optimal value led to a reduction in activity, highlighting that pheromonal response occurs within a limited concentration range. scielo.sa.cr Similarly, for the western subterranean termite, Reticulitermes hesperus, the minimum threshold concentration for eliciting a response in workers was found to be between 0.01 and 0.1 femtograms per centimeter, with optimal trail-following behavior observed at 10 fg/cm. nih.gov Trails with concentrations exceeding 10 pg/cm were found to be repellent to R. hesperus workers. nih.gov

EAG bioassays with Heterotermes tenuis confirmed that its antennae are sensitive to (3Z,6Z,8E)-dodecatrien-1-ol, and these experiments were effective in demonstrating the depolarization of the antenna upon stimulation. scielo.br The selectivity of the response suggests that this alcohol likely plays a significant role in the chemical communication of H. tenuis. scielo.br The stereoisomerism of the molecule is critical for its activity, as the chemoreceptors in the insect antennae exhibit a high degree of specificity, often compared to a lock-and-key model. scielo.sa.cr For example, the (3Z,6Z,8E) isomer was shown to be thousands of times more active than the (Z,Z,Z) isomer in some species. scielo.sa.cr

| Termite Species | Response Type | Effective Concentration | Source |

|---|---|---|---|

| Reticulitermes hesperus | Minimal Threshold (Workers) | 0.01 - 0.1 fg/cm | nih.gov |

| Reticulitermes hesperus | Optimal Trail-Following (Workers) | 10 fg/cm | nih.gov |

| Reticulitermes hesperus | Repellent Concentration (Workers) | >10 pg/cm | nih.gov |

| Microcerotermes exiguous | Maximum Trail-Following | 1 pg/cm | scielo.sa.cr |

| Heterotermes tenuis | Antennal Depolarization (EAG) | Significant response vs. control | scielo.br |

Identification and Characterization of Odorant Receptors (ORs)elifesciences.orgelifesciences.org

At the molecular level, the detection of volatile compounds is mediated by odorant receptors (ORs). nih.gov In insects, ORs are a distinct family of proteins that form heteromeric ligand-gated ion channels. frontiersin.orgijbs.com These receptor complexes are typically composed of a variable, odorant-sensing OR subunit and a highly conserved co-receptor subunit known as Orco. elifesciences.orgijbs.com The variable OR subunit determines the specificity of the receptor complex to particular odorants. ijbs.com Insect ORs are located in the dendritic membrane of olfactory sensory neurons and possess an inverted membrane topology compared to vertebrate ORs. elifesciences.orgelifesciences.org The identification and functional characterization, or "deorphanization," of ORs are critical steps in understanding the molecular basis of olfaction. elifesciences.orgelifesciences.orgspringernature.com

Deorphanization is the process of identifying the specific ligand(s) for a previously uncharacterized "orphan" receptor. springernature.com Despite the widespread importance of (3Z,6Z,8E)-dodecatrien-1-ol as a trail and sex pheromone in many termite species, particularly within the Rhinotermitidae family, the specific odorant receptor responsible for its detection has not yet been functionally characterized. elifesciences.orgbiorxiv.orgcabidigitallibrary.org

Recent groundbreaking research on the termite Prorhinotermes simplex resulted in the first deorphanization of an OR in any termite species. elifesciences.orgbiorxiv.org However, this success was achieved for the receptor PsimOR14, which was found to be narrowly tuned to neocembrene (B1238059), the major component of the trail-following pheromone in that species. elifesciences.orgbiorxiv.org During these studies, no significant responses to (3Z,6Z,8E)-dodecatrien-1-ol, the minor component of the trail pheromone in P. simplex, were recorded from the tested receptors. elifesciences.orgelifesciences.orgbiorxiv.org

Researchers have explicitly identified the pheromone receptor responsible for the detection of (3Z,6Z,8E)-dodecatrien-1-ol as a preferential target for future deorphanization efforts. elifesciences.orgbiorxiv.org This compound is one of the most widespread and efficient termite pheromones, making the identification of its receptor a high-priority goal for understanding termite chemical communication at a molecular level. elifesciences.orgbiorxiv.org

The study of chemosensory gene families, including odorant receptors (ORs) and chemosensory proteins (CSPs), through comparative genomics provides insights into their evolution and function. plos.orgnih.gov These gene families are highly dynamic, showing significant variation in number across different insect species, which is thought to reflect adaptations to diverse ecological niches and chemical environments. nih.govplos.org The evolution of these families is characterized by a rapid birth-and-death process, involving frequent gene duplications, losses, and pseudogenization. elifesciences.orgconicet.gov.ar

Comparative analyses have revealed that the number of OR genes can range from a few dozen to several hundred in different insects. elifesciences.orgplos.org For example, tsetse flies have relatively few chemosensory genes compared to other dipterans like Drosophila melanogaster and Anopheles gambiae. plos.org In social insects, such as ants, some chemosensory gene subfamilies have undergone expansions, which may be linked to the evolution of complex chemical communication systems. nih.govnih.gov

Ecological and Evolutionary Aspects of 3z,6z,8e Dodecatrien 1 Ol

Conservation of (3Z,6Z,8E)-Dodecatrien-1-ol Across Termite Taxa

(3Z,6Z,8E)-Dodecatrien-1-ol is a remarkably conserved trail-following pheromone component across a wide range of termite species, particularly within the families Rhinotermitidae and Termitidae. Its widespread use underscores its fundamental importance in the chemical communication systems of these insects. Numerous studies have identified this compound as the primary trail pheromone in various genera, highlighting a shared evolutionary history of this signaling molecule.

The presence of (3Z,6Z,8E)-dodecatrien-1-ol has been confirmed in at least 12 species of Rhinotermitidae and 24 species of Termitidae. nih.gov For instance, species within the genus Reticulitermes and Coptotermes in the Rhinotermitidae family heavily rely on this compound for orientation and recruitment during foraging. ucr.edu Similarly, in the Termitidae family, its presence has been documented in diverse subfamilies, including the Macrotermitinae, where it functions as a sex pheromone in some species like Pseudacanthotermes spiniger. researchgate.net The conservation of this molecule across such a broad taxonomic spectrum suggests its ancient origins and its crucial role in the success of these termite lineages. The shared use of this pheromone also points to a degree of phylogenetic proximity between the Rhinotermitidae and certain subfamilies of the more advanced Termitidae. researchgate.net

| Family | Genera Utilizing (3Z,6Z,8E)-Dodecatrien-1-ol (Examples) | Primary Function |

| Rhinotermitidae | Reticulitermes, Coptotermes, Prorhinotermes | Trail-following |

| Termitidae | Pseudacanthotermes, Cornitermes, Amitermes, Microcerotermes | Trail-following, Sex Pheromone |

Evolutionary Divergence and Species-Specific Pheromone Systems

Despite the widespread use of (3Z,6Z,8E)-dodecatrien-1-ol, termite species have evolved mechanisms to ensure the specificity of their chemical communication, preventing confusion with the trails of other species, including those that are closely related and sympatric. This evolutionary divergence has led to the development of species-specific pheromone systems, often involving the addition of minor components to the primary pheromone or variations in the concentration of the active substance.

Furthermore, the addition of species-specific minor components to a pre-existing and widely used pheromone like (3Z,6Z,8E)-dodecatrien-1-ol is a common evolutionary strategy for achieving species recognition. This is particularly important for sympatric species that might otherwise compete for resources. The evolution of these complex, multi-component pheromone blends is considered a significant step in the evolution of chemical communication in termites, contributing to their ecological success by optimizing foraging and reinforcing species boundaries.

Pheromone Production and Release Mechanisms in Termite Colonies

The production and release of (3Z,6Z,8E)-dodecatrien-1-ol are tightly regulated processes within a termite colony, ensuring that this vital chemical signal is deployed effectively to guide foraging and other essential activities.

Sternal Gland Secretion

The primary site for the production and secretion of (3Z,6Z,8E)-dodecatrien-1-ol in termites is the sternal gland, an exocrine gland located on the ventral side of the abdomen. ucr.eduresearchgate.net This gland is present in all castes of termites and is responsible for depositing the trail pheromone onto the substrate as the termite moves. The secretion is released through the cuticle, leaving a chemical trail that can be detected by the antennae of other termites in the colony. researchgate.net The amount of pheromone secreted can vary between castes, with alates (winged reproductives) often containing significantly higher quantities of (3Z,6Z,8E)-dodecatrien-1-ol than workers. This is likely due to its dual role as both a trail and a sex pheromone in some species. researchgate.net

Environmental Factors Influencing Pheromone Stability and Volatility on Substrates

The effectiveness and longevity of a (3Z,6Z,8E)-dodecatrien-1-ol trail are influenced by a variety of environmental factors. The stability and volatility of the pheromone on different substrates play a crucial role in how long a trail remains active and detectable by other termites.

The type of substrate on which the pheromone is deposited can significantly impact its persistence. The rate of release of the pheromone is not only a characteristic of the chemical itself but is also influenced by the surface it is on. scielo.sa.crscielo.sa.cr For instance, a trail laid on a porous substrate like soil or wood may have a different longevity compared to a trail on a non-porous surface.

The longevity of a trail is also dependent on the initial concentration of the pheromone and the number of termites that have reinforced it. Studies on Reticulitermes hesperus have shown that a trail needs to be reinforced by the passage of multiple termites to remain effective for an extended period, with trails lasting less than 48 hours without reinforcement. researchgate.net The optimal trail-following behavior in this species was observed at a concentration of 10 fg/cm, while concentrations above 10 pg/cm were found to be repellent. researchgate.net

While specific quantitative data on the direct effects of temperature and humidity on the stability and volatility of (3Z,6Z,8E)-dodecatrien-1-ol are limited, it is known that these environmental factors generally influence termite behavior and the persistence of chemical trails. ca.gov Higher temperatures can increase the volatility of chemical compounds, potentially leading to a faster dissipation of the pheromone trail. bio-conferences.org Conversely, lower temperatures may prolong the trail's effectiveness. Humidity can also play a role, as it can affect the substrate and the movement of volatile organic compounds. nih.gov The microenvironment of termite galleries and tunnels, which often have high humidity, likely helps to maintain the stability of the pheromone trails.

| Factor | Influence on (3Z,6Z,8E)-Dodecatrien-1-ol Trails |

| Substrate Type | Affects the rate of pheromone release and persistence. |

| Pheromone Concentration | Optimal concentrations elicit strong trail-following; very high concentrations can be repellent. |

| Trail Reinforcement | Repeated deposition by multiple termites is necessary to maintain trail longevity. |

| Temperature | Higher temperatures may increase volatility and decrease trail persistence. |

| Humidity | High humidity within termite galleries may help stabilize pheromone trails. |

Research Methodologies and Experimental Approaches

Analytical Chemistry Techniques for Pheromone Analysis

The definitive identification and quantification of (3Z,6Z,8E)-Dodecatrien-1-ol from natural sources are accomplished using advanced analytical chemistry techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone technique for identifying volatile and semi-volatile compounds like (3Z,6Z,8E)-Dodecatrien-1-ol from termite extracts. ucr.ac.cr In the analysis of extracts from Microcerotermes exiguus, a specific peak corresponding to the compound was identified with a retention index of 1483. scielo.sa.cr The mass spectrum of this peak displayed a characteristic fragmentation pattern with mass-to-charge ratio (m/z) ions at 41, 55, 67, 79, 91, 105, 119, 135, 142, and 180, which perfectly matched that of a synthetic standard. scielo.sa.crresearchgate.net For quantification purposes, the compound can be derivatized, for example, into its trimethylsilyl (B98337) (TMS) derivative, before GC-MS analysis. researchgate.net

Table 1: GC-MS Parameters and Findings for (3Z,6Z,8E)-Dodecatrien-1-ol Analysis in *M. exiguus***

| Parameter | Specification/Result | Source |

|---|---|---|

| Instrumentation | Agilent 7890A GC coupled to a 5975C mass spectrometer | scielo.sa.cr |

| Column | DB-5 (30 m x 0.25 mm i.d., 0.25 μm film thickness) | scielo.sa.cr |

| Carrier Gas | Helium | scielo.sa.cr |

| Injection Mode | Splitless at 250°C | scielo.sa.cr |

| Initial Oven Temperature | 40°C | scielo.sa.cr |

| Retention Time (Rt) | 23.3 min | scielo.sa.cr |

| Retention Index | 1483 | scielo.sa.cr |

| Mass Spectra (m/z ions) | 41, 55, 67, 79, 91, 105, 119, 135, 142, 180 | scielo.sa.cr |

Solid Phase Microextraction (SPME) is a modern, solvent-free extraction technique that is particularly effective for sampling volatile compounds from the surface of biological materials. researchgate.net It has been instrumental in analyzing the pheromones from termite sternal glands. ucr.ac.crscielo.sa.cr In a study on M. exiguus, an SPME fiber (CAR/PDMS, 85µm) was used to analyze the ventral (glandular) and dorsal (non-glandular) regions of worker termites. scielo.sa.cr The analysis revealed a peak at 23.3 minutes, corresponding to (3Z,6Z,8E)-Dodecatrien-1-ol, which was found exclusively in the samples from the ventral glandular region, confirming the precise location of its production. scielo.sa.cr The use of SPME has been pivotal in identifying new termite pheromones due to its ability to precisely recover compounds from the secretory glands. researchgate.net

Mentioned Compounds

Chemical Micro-reactions for Structural Confirmation

The definitive identification of (3Z,6Z,8E)-dodecatrien-1-ol, particularly from natural sources like termite glands, often requires more than just chromatographic and spectroscopic analysis. Chemical micro-reactions are employed to confirm the precise structure, including the location and configuration of the double bonds. This approach involves subjecting minute quantities of the isolated compound to specific chemical transformations, followed by analysis of the products.

In the investigation of the trail-following pheromone of the termite Microcerotermes exiguus, researchers utilized a combination of different chemical micro-reactions and chromatographic analysis of solvent extracts from sternal glands. scielo.sa.cr This methodology, coupled with behavioral bioassays, was crucial in concluding that (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol is the main component of the pheromone. scielo.sa.cr The fragmentation pattern observed in Gas Chromatography-Mass Spectrometry (GC-MS) with characteristic mass-to-charge ratio (m/z) ions (41, 55, 67, 79, 91, 105, 119, 135, 142, 180) supported the identification. scielo.sa.crresearchgate.net While the specific micro-reactions used in these particular studies are not detailed, standard techniques for determining double bond positions in polyunsaturated alcohols include ozonolysis or permanganate/periodate cleavage, which break the molecule at the double bonds to yield smaller, identifiable aldehyde or carboxylic acid fragments. The geometry (Z/E) of the double bonds is typically elucidated through a combination of synthesis of stereochemically pure isomers and comparative analysis using techniques like high-resolution gas chromatography and spectroscopy.

Electrophysiological Techniques

Electrophysiological methods are fundamental in determining which chemical compounds are detected by an insect's olfactory system. These techniques measure the electrical responses of the antenna or specific olfactory sensory neurons to volatile chemical stimuli.

Electroantennography (EAG)

In a key study, the antennae of the subterranean termite Heterotermes tenuis were tested against synthetic (3Z,6Z,8E)-dodecatrien-1-ol. researchgate.netscielo.br The EAG bioassays demonstrated that the antennae of H. tenuis workers are sensitive to this compound, producing a significant electrical response compared to the control (hexane). scielo.br The results indicated that the antennae possess chemoreceptors that recognize (3Z,6Z,8E)-dodecatrien-1-ol, suggesting it plays a role in the chemical communication of this species. scielo.br Interestingly, the antennal response to a whole-worker extract was even higher, suggesting that other volatile compounds are also involved in olfactory recognition. scielo.br Further EAG experiments showed that the antennae could differentiate between the (3Z,6Z,8E) isomer and the (3Z,6Z,8Z) isomer, highlighting the stereoselectivity of the olfactory receptors involved. scielo.br

Table 1: Electroantennographic (EAG) Responses in Heterotermes tenuis This table summarizes the mean antennal depolarization in response to various stimuli, demonstrating the sensitivity to (3Z,6Z,8E)-dodecatrien-1-ol.

| Stimulus | Mean EAG Response (mV) | Statistical Significance vs. Control |

|---|---|---|

| Control (Hexane) | Low | N/A |

| (3Z,6Z,8E)-Dodecatrien-1-ol | Significantly Higher than Control | Yes |

| (3Z,6Z,8Z)-Dodecatrien-1-ol | Significantly Higher than Control | Yes |

| Whole Worker Extract | Highest Response | Yes |

Data compiled from studies on Heterotermes tenuis. scielo.br

Single Sensillum Recording (SSR)

Single Sensillum Recording (SSR), also known as single-cell recording, offers higher resolution than EAG by measuring the firing rate of individual olfactory sensory neurons (OSNs) housed within a single sensillum. This technique allows researchers to determine the specific tuning of a neuron to a range of compounds.

In a study aimed at identifying the trail-following pheromone receptor in the termite Prorhinotermes simplex, SSR was used to characterize the responses of OSNs. elifesciences.orgelifesciences.org For these experiments, (3Z,6Z,8E)-dodecatrien-1-ol was synthesized and included in a panel of relevant semiochemicals to be tested. elifesciences.orgelifesciences.org The research focused on identifying sensilla that responded to the major component of the trail pheromone, neocembrene (B1238059). While researchers successfully identified a sensillum that responded strongly to neocembrene, the OSNs within that same sensillum did not show any significant response to (3Z,6Z,8E)-dodecatrien-1-ol, which is a minor component of the trail pheromone in this species. elifesciences.orgelifesciences.orgbiorxiv.org This finding demonstrates the high specificity of individual OSNs and suggests that the neurons responsible for detecting (3Z,6Z,8E)-dodecatrien-1-ol are housed in different sensilla. elifesciences.org

Molecular and Genomic Approaches in Receptor Studies

The advent of molecular biology and genomics has revolutionized the study of olfaction by allowing for the identification and functional characterization of the specific olfactory receptors (ORs) that bind to semiochemicals. nih.govnih.gov

Research on the termite Prorhinotermes simplex provides a clear example of this approach. elifesciences.orgbiorxiv.org Scientists utilized previously generated antennal transcriptome data to select candidate OR genes for functional analysis. elifesciences.orgdntb.gov.ua From a repertoire of 50 identified ORs, four candidates were chosen and expressed in a heterologous system—the "empty neuron" system of the fruit fly, Drosophila melanogaster. elifesciences.orgelifesciences.orgbiorxiv.org In this system, a specific Drosophila OSN that has lost its native OR is engineered to express a foreign receptor, allowing for its function to be tested using SSR.

This method led to the successful deorphanization of PsimOR14 as the receptor for neocembrene. elifesciences.orgelifesciences.org However, none of the tested candidate receptors responded to (3Z,6Z,8E)-dodecatrien-1-ol. elifesciences.orgelifesciences.org This highlights a common challenge in receptor identification. Despite the lack of immediate success for this specific compound, the study underscores the power of the methodology. Researchers have noted that the OR responsible for detecting (3Z,6Z,8E)-dodecatrien-1-ol is a priority target for future deorphanization efforts, given that this alcohol is the most widespread trail and sex pheromone component known in termites. elifesciences.orgbiorxiv.org

Table 2: Summary of Receptor Studies for (3Z,6Z,8E)-Dodecatrien-1-ol in Prorhinotermes simplex This table outlines the molecular and electrophysiological approaches used and the key findings related to the target compound.

| Research Step | Methodology | Finding Related to (3Z,6Z,8E)-Dodecatrien-1-ol |

|---|---|---|

| Candidate Selection | Analysis of Antennal Transcriptome Data | Candidate Olfactory Receptors (ORs) were selected for screening. elifesciences.orgbiorxiv.org |

| Functional Expression | Heterologous expression of candidate ORs in Drosophila melanogaster "empty neuron" system. elifesciences.orgelifesciences.org | The tested ORs did not respond to (3Z,6Z,8E)-dodecatrien-1-ol. |

| Response Measurement | Single Sensillum Recording (SSR) on transgenic Drosophila. elifesciences.orgelifesciences.org | No significant neuronal activation was recorded in response to the compound. elifesciences.org |

Strategic Applications and Future Research Directions

Potential for Integrated Pest Management (IPM) Strategies

The unique properties of (3Z,6Z,8E)-dodecatrien-1-ol make it a valuable tool for Integrated Pest Management (IPM) programs aimed at controlling termite infestations. google.comucr.ac.cr This unsaturated alcohol can be leveraged to manipulate termite behavior, offering alternatives to broad-spectrum insecticides. google.comucr.ac.cr

Monitoring Systems Utilizing (3Z,6Z,8E)-Dodecatrien-1-ol

Effective termite management begins with accurate detection and monitoring. The use of (3Z,6Z,8E)-dodecatrien-1-ol in monitoring systems can significantly enhance the ability to locate and assess termite activity. scielo.brresearchgate.net

Early Detection: Traps baited with this pheromone can attract foraging termites, providing an early indication of their presence before significant structural damage occurs.

Population Assessment: The number of termites captured in these traps can help in estimating the size and extent of an infestation, guiding the appropriate level of intervention.

Species Identification: While (3Z,6Z,8E)-dodecatrien-1-ol is a common pheromone, its effectiveness can vary between termite species, sometimes aiding in the identification of the target pest. scielo.sa.crfrontiersin.org

Research has shown that this compound is a major component of the trail-following pheromone in several species of the Rhinotermitidae family, making it a key candidate for use in monitoring and control efforts against these economically significant pests. scielo.brresearchgate.net

Development of Pheromone-Based Attractant Baits

Pheromone-based attractant baits represent a targeted approach to termite control. By incorporating (3Z,6Z,8E)-dodecatrien-1-ol into bait stations, termites can be lured to a specific location containing a slow-acting toxicant.

Targeted Application: This method minimizes the widespread application of pesticides, reducing the impact on non-target organisms and the environment.

Colony Elimination: Foraging termites consume the baited material and carry it back to the colony, sharing it with nestmates, including the queen, which can lead to the eventual collapse of the entire colony.

Enhanced Attractiveness: The pheromone acts as a powerful attractant, increasing the likelihood that termites will discover and feed on the bait. researchgate.net

Studies have demonstrated that artificial trails made with synthetic (3Z,6Z,8E)-dodecatrien-1-ol can successfully compete with natural termite trails in field settings, highlighting its potential for use in baiting systems. researchgate.net

Advancements in Pheromone Delivery Systems

The successful implementation of (3Z,6Z,8E)-dodecatrien-1-ol in IPM strategies hinges on the development of effective delivery systems. tjas.org These systems are crucial for maintaining the pheromone's stability and ensuring a controlled release over time.

Recent advancements have focused on:

Microencapsulation: This technology involves enclosing the pheromone in microscopic capsules, protecting it from environmental degradation and allowing for a slow, sustained release.

Polymeric Carriers: Various polymers are being evaluated for their ability to control the release rate of the pheromone, ensuring its long-lasting effectiveness in traps and baits. tjas.org

Novel Formulations: Research is ongoing to develop new formulations that enhance the stability and longevity of the pheromone under various environmental conditions.

The development of more durable and long-lasting formulations is a key area of research to improve the efficacy of pheromone-based control tactics. science.gov

Understanding of Chemical Communication Complexity in Termite Societies

The role of (3Z,6Z,8E)-dodecatrien-1-ol extends beyond simple trail-following, playing a multifaceted role in the complex chemical communication systems of termite societies. tandfonline.comfrontiersin.org

Dual Functionality: In many species, this compound functions as both a trail-following pheromone for workers and a sex pheromone for alates (winged reproductives). nih.govfrontiersin.org The context and concentration of the pheromone, as well as the receiving caste, determine the behavioral response. nih.gov

Pheromone Blends: In some species, (3Z,6Z,8E)-dodecatrien-1-ol is part of a more complex pheromone blend, with minor components contributing to species-specific signals. frontiersin.orgfrontiersin.org This complexity helps to prevent inter-species confusion and maintain reproductive isolation. frontiersin.org

Quantitative and Qualitative Regulation: Some termite species can regulate the chemical message by altering the ratio of different pheromone components, conveying more nuanced information to nestmates. researchgate.net

The discovery that the same compound can elicit different behaviors highlights the sophisticated nature of termite chemical communication and the need for further research to fully understand these interactions. frontiersin.org

Exploration of Novel Receptor Targets for Behavioral Modulation

A deeper understanding of how termites detect and process pheromone signals at the molecular level is opening up new avenues for pest control. The identification of specific olfactory receptors (ORs) that bind to (3Z,6Z,8E)-dodecatrien-1-ol is a key area of future research. elifesciences.orgbiorxiv.org

Targeted Disruption: By identifying the specific receptors for this pheromone, it may be possible to develop compounds that block or overstimulate these receptors, disrupting normal communication and behavior.

Receptor Deorphanization: Ongoing research is focused on identifying the specific functions of various termite ORs. The receptor for (3Z,6Z,8E)-dodecatrien-1-ol is a prime target for these deorphanization efforts. elifesciences.orgbiorxiv.org

Comparative Genomics: Comparing the chemosensory genes across different termite species can provide insights into the evolution of pheromone detection and identify conserved targets for broad-spectrum control strategies. frontiersin.org

The identification of the first trail-following pheromone receptor in a termite species marks a significant step towards understanding the molecular basis of their chemical communication. elifesciences.orgbiorxiv.org

Ecological Impacts of Synthetic (3Z,6Z,8E)-Dodecatrien-1-ol Deployment

While the use of synthetic pheromones in IPM is considered more environmentally friendly than traditional pesticides, it is essential to evaluate their potential ecological impacts.

Non-Target Species: Research is needed to determine if the deployment of synthetic (3Z,6Z,8E)-dodecatrien-1-ol affects non-target organisms, particularly other insects that may use similar chemical cues.

Behavioral Disruption: The widespread use of this pheromone could potentially disrupt the natural foraging and mating behaviors of native, non-pest termite species, which play important roles in their ecosystems.

Long-Term Effects: Long-term studies are necessary to assess any unforeseen consequences of introducing synthetic pheromones into the environment.

A thorough understanding of these potential impacts is crucial for the responsible and sustainable use of (3Z,6Z,8E)-dodecatrien-1-ol in termite management programs.

Q & A

Q. What experimental approaches are used to confirm 3Z,6Z,8E-dodecatrien-1-ol (DTOH) as a pheromone in termites?

Methodological Answer: DTOH’s pheromonal role is validated through a combination of:

- Behavioral assays : Observing trail-following responses in termites (Microcerotermes exiguus) exposed to synthetic DTOH .

- Electroantennography (EAG) : Measuring antennal sensitivity to DTOH in Heterotermes tenuis, showing dose-dependent responses .

- Chemical synthesis and bioactivity testing : Synthesizing DTOH and confirming its biological activity matches native pheromone extracts .

Key Data : In H. tenuis, EAG responses to synthetic DTOH were comparable to natural worker extracts, confirming its role as a pheromone .

Q. How is this compound synthesized for research purposes?

Methodological Answer: Synthesis typically involves:

- Multi-step organic synthesis : Starting from commercially available precursors, using stereoselective reactions (e.g., Wittig or Horner-Wadsworth-Emmons) to establish the Z and E double bonds .

- Purification and characterization : Employing techniques like GC-MS, NMR, and chiral chromatography to verify purity and stereochemistry .

Key Challenge : Ensuring geometric isomerism (3Z,6Z,8E) is preserved during synthesis, as incorrect stereochemistry reduces bioactivity .

Advanced Research Questions

Q. How do researchers evaluate the sensitivity and specificity of insect antennae to DTOH?

Methodological Answer:

- Electroantennography (EAG) : Quantifying antennal response thresholds (e.g., EC₅₀ values) to DTOH compared to structural analogs .

- Single sensillum recordings (SSR) : Isolating responses from specific olfactory sensilla (e.g., sensilla trichoid in moths) to assess receptor specificity .

- Mutant studies : Using CRISPR/Cas9 to knock out candidate receptors (e.g., HarmOR11 in Helicoverpa armigera) and measure reduced EAG responses .

Example : In H. armigera, HarmOR11 mutants showed a 70% reduction in EAG response to 3Z,6Z,9Z-21:H (a type II pheromone structurally similar to DTOH), confirming receptor specificity .

Q. What molecular mechanisms underlie the detection of DTOH in insects?

Methodological Answer:

- Receptor-ligand docking : Using AlphaFold2-predicted receptor structures (e.g., HarmOR11) and molecular dynamics (MD) simulations to identify binding pockets for triene alcohols .

- Heterologous expression : Expressing receptors in Xenopus oocytes or HEK cells to test activation by DTOH analogs .

- Phylogenetic analysis : Tracing evolutionary divergence of pheromone receptors (PRs) to explain specificity for type I vs. type II pheromones .

Key Insight : HarmOR11 binds type II pheromones via hydrophobic interactions with polyunsaturated chains, while type I PRs favor shorter, saturated molecules .

Q. How can contradictory electrophysiological data be resolved when studying pheromone-receptor interactions?

Methodological Answer:

- Dose-response curves : Testing a broad concentration range to distinguish between low-affinity activation and nonspecific responses .

- Cross-species validation : Comparing receptor orthologs (e.g., HarmOR11 in moths vs. termite PRs) to identify conserved binding motifs .

- Control experiments : Using receptor knockout strains to isolate contributions from secondary receptors or sensory neurons .

Case Study : In H. armigera, residual EAG responses to 3Z,6Z,9Z-21:H in HarmOR11 mutants suggested involvement of auxiliary receptors, resolved via SSR targeting specific sensilla .

Q. What evolutionary insights are gained from studying type I vs. type II pheromone detection systems?

Methodological Answer:

- Comparative genomics : Identifying gene duplication events in PRs that enable diversification of pheromone recognition (e.g., HarmOR11 diverging from type I PRs) .

- Functional assays : Testing ancestral receptor reconstructions for ancestral pheromone sensitivity .

- Ecological correlation : Linking pheromone type (e.g., type II’s polyunsaturated structure) to environmental stability or predator evasion .

Key Finding : The co-option of HarmOR11 for type II pheromone detection in moths suggests adaptive evolution driven by ecological pressures, such as mate-finding in complex olfactory environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.